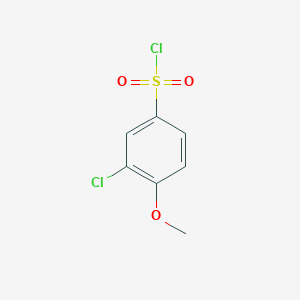

3-Chloro-4-methoxybenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTPXDWZAKJPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587990 | |

| Record name | 3-Chloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22952-43-8 | |

| Record name | 3-Chloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Chloro-4-methoxybenzenesulfonyl chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-methoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. The synthesis is achieved through the electrophilic chlorosulfonation of 2-chloroanisole using chlorosulfonic acid. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights to ensure a successful and safe synthesis.

Introduction

This compound is a vital building block in medicinal chemistry and organic synthesis. Its structural features, including the reactive sulfonyl chloride group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The presence of the chloro and methoxy groups on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

This guide focuses on a common and effective method for the preparation of this compound: the direct chlorosulfonation of commercially available 2-chloroanisole. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated laboratory protocol, and discuss essential safety measures and potential challenges.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-chloroanisole is a classic example of an electrophilic aromatic substitution reaction.

Overall Reaction

The overall transformation can be represented as follows:

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the chlorine atom (-Cl) is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group are dominant. Due to steric hindrance from the adjacent chlorine atom, the incoming electrophile, the chlorosulfonium cation (SO₂Cl⁺), is predominantly directed to the para position relative to the methoxy group.

The electrophile is generated from chlorosulfonic acid.[1] The reaction with the aromatic ring proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring and yields the final product.

// Nodes Start [label="2-Chloroanisole"]; Reagent [label="+ ClSO₃H", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Sigma Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-Chloro-4-methoxybenzenesulfonyl\nchloride"]; Byproduct [label="+ HCl", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagent [style=invis]; Reagent -> Intermediate [label="Electrophilic\nAttack"]; Intermediate -> Product [label="Deprotonation"]; Product -> Byproduct [style=invis]; }

Figure 1: Conceptual workflow of the chlorosulfonation reaction.

Materials and Methods

Reagents and Materials

| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Chloroanisole | C₇H₇ClO | 766-51-8 | 142.58 | 10.0 g (70.1 mmol) | >98% |

| Chlorosulfonic Acid | ClSO₃H | 7790-94-5 | 116.52 | 21.0 mL (316 mmol) | >99% |

| Chloroform | CHCl₃ | 67-66-3 | 119.38 | 50 mL | Anhydrous |

| Crushed Ice | H₂O | 7732-18-5 | 18.02 | 500 g | - |

| Dichloromethane | CH₂Cl₂ | 75-09-2 | 84.93 | As needed for extraction | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | As needed for drying | Granular |

Equipment

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Heating mantle

-

Condenser with a drying tube (e.g., filled with calcium chloride)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves, lab coat.[2][3]

Experimental Protocol

Safety First: This procedure involves the use of chlorosulfonic acid, which is highly corrosive and reacts violently with water.[2][3] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.[2][3][4]

Reaction Setup

-

Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Attach a condenser with a drying tube to the central neck.

-

Place the flask in an ice-salt bath to cool.

-

In the flask, dissolve 10.0 g (70.1 mmol) of 2-chloroanisole in 50 mL of anhydrous chloroform.

Addition of Chlorosulfonic Acid

-

Slowly add 21.0 mL (316 mmol) of chlorosulfonic acid to the dropping funnel.

-

With vigorous stirring, add the chlorosulfonic acid dropwise to the solution of 2-chloroanisole over a period of approximately 30-45 minutes.

-

Maintain the internal reaction temperature between -5 °C and 0 °C during the addition.[5] This is crucial to control the exothermic reaction and minimize side-product formation. The reaction will evolve hydrogen chloride gas, which should be vented through the fume hood.[6]

Reaction Progression

-

After the addition is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature over a period of 1 to 2 hours, while continuing to stir.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Isolation

-

In a separate large beaker (at least 2 L), prepare a slurry of 500 g of crushed ice.

-

CAUTION: The following step is highly exothermic and will release HCl gas. Perform this step slowly and carefully in the fume hood.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with gentle stirring.[5][6]

-

Transfer the resulting mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of dichloromethane.[5]

-

Combine all the organic layers.

-

Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield a solid product.[5]

Results and Discussion

Expected Yield and Properties

-

Appearance: White to off-white solid.

-

Molecular Formula: C₇H₆Cl₂O₃S

-

Molecular Weight: 241.09 g/mol

-

Expected Yield: High yields, often in the range of 90-98%, are reported for similar chlorosulfonation reactions.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).

Critical Parameters and Troubleshooting

-

Moisture Control: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Chlorosulfonic acid reacts violently with water.[7]

-

Temperature Management: Strict temperature control during the addition of chlorosulfonic acid is paramount to prevent the formation of polysulfonated byproducts and thermal decomposition.

-

Quenching: The quenching of the reaction mixture on ice must be performed slowly and with caution due to the highly exothermic nature of the process.

// Nodes Start [label="Low Yield?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Moisture [label="Was anhydrous\ntechnique used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Was temperature\ncontrolled (-5 to 0°C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Time [label="Was reaction allowed\nto warm to RT?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Moisture [label="Redry glassware and\nuse fresh anhydrous solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Temp [label="Improve cooling bath\nand monitor temp closely.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Time [label="Ensure sufficient reaction\ntime with TLC monitoring.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Moisture; Check_Moisture -> Check_Temp [label="Yes"]; Check_Moisture -> Solution_Moisture [label="No"]; Solution_Moisture -> End; Check_Temp -> Check_Time [label="Yes"]; Check_Temp -> Solution_Temp [label="No"]; Solution_Temp -> End; Check_Time -> End [label="Yes"]; Check_Time -> Solution_Time [label="No"]; Solution_Time -> End; }

Figure 2: A simple troubleshooting guide for the synthesis.

Safety Precautions

Working with chlorosulfonic acid requires strict adherence to safety protocols.

-

Handling: Always handle chlorosulfonic acid in a chemical fume hood.[3] Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[2][3][7] An emergency shower and eyewash station should be readily accessible.[2][8]

-

Reactivity: Chlorosulfonic acid is a strong acid and a powerful dehydrating agent.[2] It reacts violently with water, releasing heat and toxic fumes (hydrochloric acid and sulfuric acid mist).[2] Avoid contact with skin and eyes, as it can cause severe chemical and thermal burns.[2]

-

Storage: Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and organic materials.[3][7] Keep the container tightly closed.

-

Spills: In case of a spill, do not use water.[8] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal as hazardous waste.[4][8]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing and seek immediate medical attention.[2][3][4] If inhaled, move the person to fresh air and seek medical attention.[2]

Conclusion

The synthesis of this compound via the chlorosulfonation of 2-chloroanisole is a robust and efficient method for producing this valuable chemical intermediate. By understanding the reaction mechanism, carefully controlling the experimental parameters, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product. This guide provides the necessary framework for the successful and safe execution of this synthesis in a laboratory setting.

References

- CSA. Safety Precautions for Chlorosulfonic Acid.

- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- Atul Ltd. Chlorosulfonic acid.

- NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY.

- Fisher Scientific. (2012). SAFETY DATA SHEET - Chlorosulfonic acid.

- ChemicalBook. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.

- Sigma-Aldrich. This compound.

- Organic Syntheses. Sulfanilyl chloride, N-acetyl-.

- ECHEMI. What is the mechanism of chlorosulfonation of benzene?.

Sources

- 1. echemi.com [echemi.com]

- 2. macro.lsu.edu [macro.lsu.edu]

- 3. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 4. atul.co.in [atul.co.in]

- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

physicochemical properties of 3-Chloro-4-methoxybenzenesulfonyl chloride

An In-Depth Technical Guide to 3-Chloro-4-methoxybenzenesulfonyl chloride for Advanced Research

This guide provides an in-depth exploration of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 22952-43-8) is a polysubstituted aromatic sulfonyl chloride. The unique arrangement of a chloro group, a methoxy group, and the highly reactive sulfonyl chloride moiety on the benzene ring makes it a versatile building block for introducing the 3-chloro-4-methoxyphenylsulfonyl group into target molecules. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing chloro and sulfonyl chloride groups dictates its reactivity and physicochemical characteristics.

The core identifiers and properties of this compound are summarized below. It is critical to note that while some physical properties are derived from experimental data, others are calculated estimates and should be used as a guide pending empirical verification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 22952-43-8 | [2][3][4] |

| Molecular Formula | C₇H₆Cl₂O₃S | [2][3] |

| Molecular Weight | 241.09 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Not reported; estimated 40-50 °C (based on analogues) | |

| Boiling Point | 352.16 °C at 760 mmHg (Calculated) | [3] |

| Density | 1.488 g/cm³ (Calculated) | [3] |

| Flash Point | 166.78 °C (Calculated) | [3] |

| InChI Key | UMTPXDWZAKJPNY-UHFFFAOYSA-N | |

| SMILES | COc1ccc(cc1Cl)S(Cl)(=O)=O |

Synthesis and Purification: A Validated Approach

The synthesis of aromatic sulfonyl chlorides is a cornerstone of organic synthesis. The most direct and industrially scalable method for preparing this compound is through the electrophilic substitution of a suitable precursor, 2-chloroanisole, with chlorosulfonic acid. This method is reliable and proceeds with high regioselectivity due to the directing effects of the substituents.

The methoxy group is a strong ortho-, para-director. In 2-chloroanisole, the para position relative to the methoxy group is occupied by the chloro group. The primary site for electrophilic attack is therefore the position ortho to the methoxy group and meta to the chloro group (C5), and the position para to the chloro group and ortho to the methoxy group (C6). The sulfonation occurs predominantly at the C6 position, which is sterically more accessible and para to the activating methoxy group.

Caption: Synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 2-Chloroanisole

This protocol is a representative procedure based on well-established methods for the synthesis of analogous benzenesulfonyl chlorides.[5][6] Causality: The reaction is conducted at low temperatures to control the exothermicity and prevent side reactions. The slow addition of the substrate to the excess chlorosulfonic acid ensures that the electrophile is always present in high concentration, driving the reaction to completion.

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving hydrogen chloride gas.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (3.0 equivalents). Cool the flask to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Add 2-chloroanisole (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete conversion.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the final product. Dry the purified solid under vacuum.

Spectroscopic Characterization

Structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.0 ppm (3H).- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). A doublet for the proton ortho to the methoxy group, a doublet of doublets for the proton between the chloro and sulfonyl chloride groups, and a doublet for the proton ortho to the sulfonyl chloride group. |

| ¹³C NMR | - Methoxy Carbon (OCH₃): A signal around δ 56-57 ppm.- Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including carbons attached to oxygen, chlorine, and sulfur, which will be shifted accordingly. |

| IR Spectroscopy | - S=O Asymmetric Stretch: Strong band at ~1370-1380 cm⁻¹.- S=O Symmetric Stretch: Strong band at ~1170-1190 cm⁻¹.- C-O-C Stretch: Characteristic bands for the aryl ether linkage.- Aromatic C-H and C=C: Standard absorptions in their respective regions. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic cluster of peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and sulfur isotopes. The M, M+2, and M+4 peaks will be observable. |

Reactivity Profile and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to attack by nucleophiles.

The electronic effects of the ring substituents modulate this reactivity. The methoxy group at the 4-position is electron-donating via resonance (+R effect), which would tend to decrease the electrophilicity of the sulfur atom. However, the chloro group at the 3-position is electron-withdrawing via induction (-I effect), which increases the electrophilicity. The net effect is a finely tuned reactivity profile that allows for controlled reactions with a wide range of nucleophiles.[7][8]

The most common and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur center.[9]

Caption: General mechanism for sulfonamide formation.

Applications in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs, including antibiotics, diuretics, and anticonvulsants.[10] this compound serves as a critical reagent for introducing the 3-chloro-4-methoxyphenylsulfonyl moiety, which can impart specific pharmacological properties.

-

Rationale for Use: The chloro and methoxy substituents are not mere decorations; they are chosen to optimize a drug candidate's profile.

-

Chloro Group: Can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, a specific and directional interaction with biological targets.

-

Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism, sometimes leading to active metabolites.

-

This reagent is therefore of high interest for generating libraries of novel sulfonamides for screening campaigns and for the structure-activity relationship (SAR) studies essential to lead optimization in drug development programs.[11]

Safety, Handling, and Storage

As a highly reactive electrophile, this compound must be handled with appropriate precautions. It is corrosive and moisture-sensitive.

-

Hazard Classification: Causes severe skin burns and eye damage (H314).

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with a face shield, and a lab coat is mandatory. All manipulations should be performed in a certified chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols.[2]

By understanding these core principles, researchers can effectively and safely leverage the synthetic potential of this compound to advance their scientific and drug discovery objectives.

References

- 1. 3-Chloro-4-methoxybenzene-1-sulfonyl chloride 95% | CAS: 22952-43-8 | AChemBlock [achemblock.com]

- 2. This compound, CasNo.22952-43-8 BOC Sciences United States [bocscichem.lookchem.com]

- 3. This compound | 22952-43-8 [chemnet.com]

- 4. This compound [oakwoodchemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. benchchem.com [benchchem.com]

- 10. cbijournal.com [cbijournal.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Chloro-4-methoxybenzenesulfonyl Chloride (CAS No. 22952-43-8): A Cornerstone Reagent in Modern Synthesis

This guide offers a comprehensive technical overview of 3-Chloro-4-methoxybenzenesulfonyl chloride, a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the nuances of its reactivity, and its strategic application in constructing complex molecular architectures.

Core Characteristics and Physicochemical Profile

This compound is a substituted aromatic sulfonyl chloride. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing chloro group, imparts a unique reactivity profile, making it a valuable building block for introducing the 3-chloro-4-methoxyphenylsulfonyl moiety into target molecules.[1][2][3] This functional group is of particular interest in medicinal chemistry, where the interplay of these substituents can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[2][3]

Physicochemical and Structural Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 22952-43-8 | [4][5] |

| Molecular Formula | C₇H₆Cl₂O₃S | |

| Molecular Weight | 241.09 g/mol | [4] |

| Appearance | Solid | |

| Topological Polar Surface Area | 51.8 Ų | [4] |

| InChI Key | UMTPXDWZAKJPNY-UHFFFAOYSA-N | |

| SMILES String | COc1ccc(cc1Cl)S(Cl)(=O)=O |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for verification of the compound's identity and purity from various chemical suppliers and databases.[6][7]

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this reagent involves the electrophilic aromatic substitution reaction of 2-chloroanisole with chlorosulfonic acid. This method is analogous to the preparation of other arylsulfonyl chlorides.[8][9]

Underlying Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via the chlorosulfonation of 2-chloroanisole. The powerful electrophile, chlorosulfonic acid, attacks the aromatic ring. The methoxy group is a strong ortho-, para-director, while the chloro group is a weak ortho-, para-director. The sulfonation occurs para to the strongly activating methoxy group, leading to the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Chlorosulfonation of 2-Chloroanisole

This protocol is based on a general procedure for the synthesis of analogous compounds.[9] Extreme caution is required when handling chlorosulfonic acid.

-

Preparation: In a flask equipped with a dropping funnel and a gas outlet (to vent HCl), cool 2-chloroanisole (1.0 equivalent) dissolved in a suitable inert solvent like chloroform to approximately -5 to 0 °C using an ice-salt bath.

-

Addition of Reagent: Slowly add chlorosulfonic acid (3.0 equivalents) dropwise to the cooled solution over 30 minutes. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction and minimize side-product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the solvent (chloroform).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methoxybenzenesulfonyl chloride.[9] Further purification can be achieved by recrystallization if necessary.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[10] This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating these substitution reactions.[10]

The precise mechanism of nucleophilic substitution at a sulfonyl sulfur center can vary, with evidence supporting both a concerted Sₙ2-like pathway and a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate, depending on the nucleophile and reaction conditions.[11]

Caption: General mechanism of nucleophilic substitution on an arylsulfonyl chloride.

Flagship Application: Sulfonamide Synthesis

The reaction with primary or secondary amines to form sulfonamides is the most prevalent application of this reagent.[12] Sulfonamides are a critical functional group in a vast number of therapeutic agents.[13]

Experimental Protocol: General Synthesis of N-substituted-3-chloro-4-methoxybenzenesulfonamides

This procedure is a standard method for sulfonamide formation.[12][14]

-

Setup: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically triethylamine (1.2-1.5 equivalents) or pyridine.[12][14]

-

Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[12]

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of NaHCO₃, and brine.[14]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Strategic Value in Drug Discovery

The incorporation of the 3-chloro-4-methoxyphenylsulfonyl moiety can be a strategic decision in a drug design campaign. The sulfonamide linkage itself provides a hydrogen bond donor (on primary or secondary amides) and acceptor, enabling strong interactions with biological targets.[15]

Furthermore, the substituents on the aromatic ring play a crucial role:

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. It also impacts metabolic stability, often blocking a potential site of oxidative metabolism.[2][3]

-

Chloro Group: The chlorine atom increases lipophilicity, which can enhance membrane permeability. It can also engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.[2][3]

The combination of these features makes this compound a valuable tool for lead optimization, allowing chemists to fine-tune the physicochemical and pharmacological properties of a drug candidate.[16]

Caption: Workflow from reagent to drug candidate in medicinal chemistry.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous nature.

Hazard Identification

-

GHS Classification: Causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).[4][17]

-

Signal Word: Danger.[4]

-

Reactivity: Reacts with water, potentially liberating toxic gas (HCl).[18] It is corrosive.[19]

Recommended Handling and PPE

-

Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.[18] Ensure an eyewash station and safety shower are readily accessible.[18]

-

Personal Protective Equipment (PPE):

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and cool place (refrigerated storage is often recommended).[18][21] Keep away from water and incompatible materials such as bases, amines, and strong oxidizing agents.[18] Store in a corrosives-compatible area.[18][19]

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.[17][20]

References

- King, J. F. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.

- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

- ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... ResearchGate.

- Angene Chemical. (n.d.). Benzenesulfonyl chloride, 3-chloro-4-methoxy-|22952-43-8. Angene Chemical.

- National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.

- (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.

- ECHEMI. (n.d.). 3-Chloro-4-methylbenzenesulfonyl chloride SDS, 42413-03-6 Safety Data Sheets. ECHEMI.

- BenchChem. (n.d.). 3,4-Dimethoxybenzenesulfonyl Chloride | Sulfonylation Reagent. BenchChem.

- BLD Pharm. (n.d.). 22952-43-8|3-Chloro-4-methoxybenzene-1-sulfonyl chloride. BLD Pharm.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 3.... ChemicalBook.

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET. TCI Chemicals.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET. Fisher Scientific.

- ChemicalBook. (n.d.). This compound(22952-43-8) 1H NMR. ChemicalBook.

- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.

- ChemicalBook. (n.d.). 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis. ChemicalBook.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Chem-Impex.

- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- ChemicalBook. (n.d.). This compound | 22952-43-8. ChemicalBook.

- YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

- ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR spectrum. ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. drughunter.com [drughunter.com]

- 3. m.youtube.com [m.youtube.com]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound | 22952-43-8 [amp.chemicalbook.com]

- 6. This compound(22952-43-8) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cbijournal.com [cbijournal.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 3,4-Dimethoxybenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. echemi.com [echemi.com]

- 21. 22952-43-8|3-Chloro-4-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

The Definitive Guide to the Structural Elucidation of 3-Chloro-4-methoxybenzenesulfonyl Chloride: A Multi-technique Spectroscopic Approach

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and interpretive frameworks required for the complete structural elucidation of 3-Chloro-4-methoxybenzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of techniques. Instead, it offers a holistic, field-proven perspective on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, the self-validating nature of a multi-technique approach, and the authoritative principles that underpin spectral interpretation. This guide will equip the reader with the expertise to not only confirm the identity of this compound but also to apply these foundational principles to the structural characterization of other complex aromatic compounds.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and materials science, the precise molecular architecture of a compound is intrinsically linked to its function, reactivity, and safety profile. This compound (C₇H₆Cl₂O₃S, Molar Mass: 241.09 g/mol )[1] is a key intermediate in organic synthesis, and its unambiguous structural verification is paramount to ensure the integrity of subsequent reactions and the purity of final products. The presence of multiple substituents on the aromatic ring necessitates a multi-faceted analytical approach to definitively assign their positions and confirm the overall molecular structure. This guide will systematically deconstruct the structure of this molecule through the lens of modern spectroscopic techniques.

The Analytical Workflow: A Symphony of Spectroscopies

Caption: A workflow diagram illustrating the synergistic use of spectroscopic techniques for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

3.1. The 'Why': Probing Molecular Vibrations

Infrared spectroscopy is an indispensable first-pass technique that provides a rapid fingerprint of the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific bonds. For this compound, we expect to see absorptions corresponding to the sulfonyl chloride, the aromatic ring, the ether linkage, and the C-Cl bond.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

3.3. Data Interpretation: Decoding the Vibrational Signature

The IR spectrum of a sulfonyl chloride will be dominated by the strong absorptions of the S=O bonds.[2]

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance for this compound |

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. |

| Asymmetric SO₂ Stretch | ~1370 | Key indicator of the sulfonyl chloride group. |

| Symmetric SO₂ Stretch | ~1170 | Key indicator of the sulfonyl chloride group. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands confirming the aromatic skeleton. |

| C-O-C Asymmetric Stretch | ~1250 | Indicates the presence of the methoxy group. |

| S-Cl Stretch | 700-600 | Confirms the sulfonyl chloride functionality. |

| C-Cl Stretch | 800-600 | Confirms the chloro substituent on the aromatic ring. |

The presence of strong bands around 1370 cm⁻¹ and 1170 cm⁻¹ is a highly reliable diagnostic for the sulfonyl chloride group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the relative positions of the substituents.

4.1. The 'Why': Nuclei in a Magnetic Field

In a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The energy difference between these states corresponds to radio frequencies. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment. This allows us to distinguish between different types of protons and carbons within the molecule.

4.2. Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are acquired to establish direct one-bond (C-H) and long-range (two- and three-bond) C-H correlations, respectively.

4.3. Data Interpretation: Assembling the Structural Puzzle

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their neighboring protons (through spin-spin coupling).

-

Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons is expected, likely in the range of 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom.

-

Aromatic Protons: With a 1,2,4-trisubstituted benzene ring, we expect three distinct signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns are highly informative:

-

The proton ortho to the strongly electron-withdrawing sulfonyl chloride group will be the most deshielded (highest ppm).

-

The proton ortho to the electron-donating methoxy group will be the most shielded (lowest ppm).

-

The coupling pattern will reveal the relative positions of the protons. We expect to see a doublet, a doublet of doublets, and another doublet, characteristic of this substitution pattern.

-

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.8 | d | ~8.5 | 1H |

| H-2 | ~7.6 | dd | ~8.5, ~2.0 | 1H |

| H-6 | ~7.0 | d | ~2.0 | 1H |

| -OCH₃ | ~3.9 | s | - | 3H |

¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

-

Aromatic Carbons: Six signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to substituents (quaternary carbons) will typically have lower intensities.

-

The carbon attached to the sulfonyl chloride group (C-1) will be deshielded.

-

The carbon attached to the methoxy group (C-4) will be significantly shielded by the oxygen's electron-donating effect.

-

The carbon attached to the chlorine atom (C-3) will also be deshielded.

-

-

Methoxy Carbon (-OCH₃): A single signal is expected around 55-60 ppm.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-4 (C-OCH₃) | ~160 |

| C-1 (C-SO₂Cl) | ~140 |

| C-3 (C-Cl) | ~130 |

| C-5 | ~128 |

| C-2 | ~115 |

| C-6 | ~112 |

| -OCH₃ | ~56 |

2D NMR (HSQC & HMBC): Unambiguous Assignments

2D NMR is the gold standard for confirming connectivity.

Caption: Key predicted HMBC correlations for this compound.

-

HSQC: This experiment will show direct, one-bond correlations between protons and the carbons they are attached to. For example, it will definitively link the proton signal at ~7.6 ppm to the carbon signal at ~115 ppm (H-2 to C-2).

-

HMBC: This is the key to mapping the entire structure. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methoxy group (~3.9 ppm) will show a correlation to the carbon at C-4 (~160 ppm), confirming the attachment of the methoxy group to this position. Similarly, H-2 will show correlations to C-1, C-3, and C-4, unequivocally establishing its position relative to the substituents.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

5.1. The 'Why': Ionization and Mass-to-Charge Ratio

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues.

5.2. Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged species.

-

Detection: The ions are separated based on their m/z ratio and detected.

5.3. Data Interpretation: The Molecular Fingerprint

-

Molecular Ion Peak (M⁺˙): The peak corresponding to the intact molecular ion will be observed. Given the presence of two chlorine atoms, a characteristic isotopic pattern is expected. The M⁺˙ peak will appear at m/z 240 (for ³⁵Cl), with an M+2 peak at m/z 242 (one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z 244 (two ³⁷Cl) in an approximate ratio of 9:6:1. This isotopic signature is a powerful confirmation of the presence of two chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of Cl•: A common fragmentation is the loss of a chlorine radical from the sulfonyl chloride group (M⁺˙ - 35) to give a peak at m/z 205.

-

Loss of SO₂Cl•: Cleavage of the C-S bond can result in the loss of the sulfonyl chloride radical (M⁺˙ - 99) to yield a fragment at m/z 141.

-

Loss of CH₃• from Methoxy Group: Loss of a methyl radical from the methoxy group (M⁺˙ - 15) can lead to a peak at m/z 225.

-

Conclusion: A Self-Validating Structural Assignment

By integrating the data from IR, NMR (¹H, ¹³C, and 2D), and MS, we can confidently elucidate the structure of this compound.

-

IR spectroscopy confirms the presence of the key functional groups: sulfonyl chloride, aromatic ring, and ether.

-

Mass spectrometry provides the molecular weight and the elemental composition (specifically, the presence of two chlorine atoms) through the isotopic pattern.

-

¹H and ¹³C NMR provide the carbon-hydrogen framework.

-

2D NMR (HSQC and HMBC) definitively connects the protons and carbons, allowing for the unambiguous assignment of the 1,2,4-substitution pattern on the benzene ring.

Each piece of data corroborates the others, creating a self-validating system that leaves no ambiguity in the final structural assignment. This rigorous, multi-technique approach is fundamental to ensuring the quality and reliability of chemical research and development.

References

reactivity profile of 3-Chloro-4-methoxybenzenesulfonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-4-methoxybenzenesulfonyl chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 22952-43-8).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical behaviors, synthetic applications, and handling considerations of this versatile reagent. The narrative balances theoretical principles with practical, field-proven insights, focusing on its primary role in the synthesis of sulfonamides—a cornerstone of modern medicinal chemistry.[4] We will explore the influence of its unique substitution pattern on reactivity, provide detailed experimental protocols, and offer a framework for its effective utilization in complex synthetic workflows.

Introduction: A Key Building Block in Synthesis

This compound is a highly reactive sulfonylating agent valued in organic and medicinal chemistry.[5] Its molecular structure, featuring a sulfonyl chloride group on a benzene ring substituted with both an electron-withdrawing chloro group and an electron-donating methoxy group, imparts a nuanced reactivity profile. This substitution pattern is critical, as it influences not only the electrophilicity of the sulfur center but also the pharmacokinetic and pharmacodynamic properties of the final molecules it helps create.[6][7]

The primary utility of this compound lies in its ability to introduce the 3-chloro-4-methoxyphenylsulfonyl moiety into target molecules. This is most commonly achieved through reactions with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[4][5][8] The sulfonamide functional group is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its ability to act as a stable, non-hydrolyzable mimic of other functional groups and to form critical hydrogen bonding interactions with biological targets.[4]

Physicochemical & Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 22952-43-8 | [1][2][3] |

| Molecular Formula | C₇H₆Cl₂O₃S | [1] |

| Molecular Weight | 241.09 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2][3] |

| Boiling Point | 352.2 °C (Predicted) | [1][3] |

| Density | ~1.488 g/cm³ (Predicted) | [1][3] |

| Storage Temperature | 2-8°C, sealed, away from moisture | [3][9] |

Spectroscopic Data: Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound, which are crucial for confirming its identity and purity before use.[10][11]

Core Reactivity: A Detailed Examination

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This high degree of electrophilicity is the driving force for its reactions with a broad range of nucleophiles.

Sulfonamide Formation: The Primary Reaction Pathway

The most significant reaction of this compound is its coupling with primary or secondary amines to yield the corresponding sulfonamides.[4][5] This reaction is a robust and widely used method in medicinal chemistry for constructing the sulfonamide linkage.[5]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Below is a diagram illustrating the general mechanism for sulfonamide formation.

Caption: Mechanism of Sulfonamide Formation.

Influence of Aromatic Substituents

The electronic properties of the aromatic ring substituents modulate the reactivity of the sulfonyl chloride group.

-

4-Methoxy Group (-OCH₃): As an electron-donating group (via resonance), the methoxy group increases electron density on the aromatic ring. This effect slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride. However, its primary influence is often on the physicochemical properties of the resulting sulfonamide, such as solubility and metabolic stability.[7]

-

3-Chloro Group (-Cl): As an electron-withdrawing group (via induction), the chloro group increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The combined electronic effects of these two groups create a balanced reactivity profile suitable for controlled sulfonylation reactions.

Hydrolysis: A Competing Reaction

This compound is sensitive to moisture.[3] In the presence of water, it will slowly hydrolyze to the corresponding sulfonic acid, liberating HCl gas. This is a crucial handling consideration, as exposure to atmospheric moisture can degrade the reagent and reduce yields in the desired reaction.[12] Therefore, all reactions should be conducted under anhydrous conditions.

Synthetic Applications and Protocols

The primary application of this reagent is in the synthesis of pharmacologically active compounds.[5] The 3-chloro-4-methoxyphenylsulfonyl moiety it provides can be found in various drug candidates and molecular probes.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol provides a reliable, step-by-step method for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5 eq)

-

1M Hydrochloric Acid (for work-up)

-

Saturated Sodium Bicarbonate solution (for work-up)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

-

Quenching & Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide product.[13]

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final, pure sulfonamide.

The following diagram provides a visual workflow for this synthetic protocol.

Sources

- 1. This compound | 22952-43-8 [chemnet.com]

- 2. This compound, CasNo.22952-43-8 BOC Sciences United States [bocscichem.lookchem.com]

- 3. This compound | 22952-43-8 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3,4-Dimethoxybenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. drughunter.com [drughunter.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. This compound - CAS:22952-43-8 - Sunway Pharm Ltd [3wpharm.com]

- 10. This compound(22952-43-8) 1H NMR [m.chemicalbook.com]

- 11. 22952-43-8|3-Chloro-4-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Chloro-4-methoxybenzenesulfonyl chloride: A Technical Guide for Researchers

Molecular Structure and Key Physicochemical Properties

3-Chloro-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride with the molecular formula C₇H₆Cl₂O₃S and a molecular weight of 241.09 g/mol .[1] Its structure, featuring a benzene ring substituted with a chloro group, a methoxy group, and a sulfonyl chloride group, gives rise to a distinct spectroscopic fingerprint.

| Property | Value | Source |

| CAS Number | 22952-43-8 | [1] |

| Molecular Formula | C₇H₆Cl₂O₃S | [1] |

| Molecular Weight | 241.09 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C7H6Cl2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |

| SMILES | COc1ccc(cc1Cl)S(Cl)(=O)=O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established substituent effects on aromatic chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling patterns of the aromatic protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 | d | 1H | H-2 | The proton ortho to the strongly electron-withdrawing sulfonyl chloride group is expected to be the most deshielded. |

| ~ 7.8 | dd | 1H | H-6 | This proton is ortho to the chloro group and meta to the sulfonyl chloride group, leading to a downfield shift. |

| ~ 7.1 | d | 1H | H-5 | The proton ortho to the electron-donating methoxy group will be the most shielded of the aromatic protons. |

| ~ 3.9 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for such groups. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the six unique carbon atoms of the benzene ring and the one carbon of the methoxy group.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 160 | C-4 | The carbon attached to the electron-donating methoxy group will be significantly shielded. |

| ~ 140 | C-1 | The carbon bearing the sulfonyl chloride group will be deshielded. |

| ~ 132 | C-3 | The carbon attached to the chloro group will experience a deshielding effect. |

| ~ 130 | C-6 | Aromatic carbon adjacent to the chloro group. |

| ~ 128 | C-2 | Aromatic carbon ortho to the sulfonyl chloride group. |

| ~ 112 | C-5 | The carbon ortho to the methoxy group will be shielded. |

| ~ 57 | -OCH₃ | The methoxy carbon appears in its characteristic region. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the sulfonyl chloride, ether, and aromatic moieties.

| Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1600, ~1500 | Medium-Strong | C=C stretching in the aromatic ring |

| 1380 - 1365 | Strong | Asymmetric SO₂ stretch of the sulfonyl chloride |

| 1190 - 1170 | Strong | Symmetric SO₂ stretch of the sulfonyl chloride |

| 1270 - 1230 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050 - 1010 | Medium | Symmetric C-O-C stretch (aryl ether) |

| 850 - 800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| ~ 600 | Medium | C-S stretch |

| ~ 560 | Medium | S-Cl stretch |

The strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfonyl chlorides and serve as a key diagnostic feature in the IR spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

The fragmentation of aromatic sulfonyl chlorides is often initiated by the loss of the chlorine atom from the sulfonyl group, followed by the loss of sulfur dioxide.

| m/z | Proposed Fragment Ion | Notes |

| 240/242/244 | [M]⁺ | Molecular ion peak cluster, showing the isotopic pattern for two chlorine atoms. |

| 205/207 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |

| 177/179 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical. |

| 141 | [C₇H₆OCl]⁺ | Further fragmentation of the [M - SO₂Cl]⁺ ion. |

Experimental Protocols

For researchers seeking to acquire experimental data for this compound or similar compounds, the following are generalized, yet detailed, protocols for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary compared to the proton spectrum.

-

Typical parameters include a 45-degree pulse width and a 2-second relaxation delay.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

-

If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) and inject a small volume onto the GC column.

-

-

Instrumentation: Employ a mass spectrometer capable of electron ionization, such as a single quadrupole or a time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound and related structures. The strong concordance between the predicted data, based on fundamental principles, and the known spectral characteristics of analogous molecules provides a high degree of confidence in this analytical profile. As with all scientific endeavors, the acquisition of direct experimental data is encouraged to further validate and refine these findings.

References

A comprehensive list of references will be provided upon the finalization of this guide, including citations for spectroscopic databases, relevant journal articles on sulfonyl chloride characterization, and standard textbooks on spectroscopic techniques.

Sources

solubility of 3-Chloro-4-methoxybenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methoxybenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility in creating complex molecular architectures is often dictated by its behavior in solution. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We delve into the theoretical principles governing its solubility, present qualitative solubility observations, and offer detailed, field-proven protocols for quantitative solubility determination. This document is intended to be a practical resource for scientists, enabling them to make informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with numerous physicochemical challenges. Among the most fundamental of these is solubility. The ability to dissolve a compound in a suitable solvent system is critical for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is paramount for efficient chemical transformations.

-

Purification: Techniques such as crystallization and chromatography are highly dependent on differential solubility.

-

Formulation: The bioavailability of a drug is often linked to its solubility in physiological media and formulation excipients.

This compound, with its reactive sulfonyl chloride moiety and substituted aromatic ring, presents a unique set of solubility characteristics that are essential to understand for its effective utilization. This guide will provide the foundational knowledge and practical methodologies to master the solubility aspects of this important building block.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂O₃S | [1][2][3] |

| Molecular Weight | 241.09 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | UMTPXDWZAKJPNY-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc(cc1Cl)S(Cl)(=O)=O | [1] |

The presence of a polar sulfonyl chloride group and a methoxy group, contrasted with the relatively non-polar chlorinated benzene ring, suggests a nuanced solubility profile across a range of organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound is governed by the interplay of several factors:

-

Polarity: The molecule possesses both polar (sulfonyl chloride, methoxy) and non-polar (chlorinated aromatic ring) regions. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can engage in dipole-dipole interactions without causing decomposition.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor (at the oxygen and chlorine atoms) but not a donor. It will have limited solubility in highly protic solvents with strong hydrogen-bonding networks unless it reacts with them.

-

Reactivity: A critical consideration for sulfonyl chlorides is their reactivity towards nucleophilic solvents, particularly water and alcohols. In such solvents, "solubility" can be a misnomer, as the compound may be undergoing solvolysis to the corresponding sulfonic acid or ester. This reactivity is a key reason for its "moisture sensitive" classification.[4]

Qualitative Solubility Profile

While precise quantitative data is often proprietary or not widely published, a qualitative understanding of solubility can be inferred from the compound's structure and available data for analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents can solvate the polar sulfonyl chloride group through dipole-dipole interactions without the risk of reaction. They are often the solvents of choice for reactions involving sulfonyl chlorides. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The polarity of these solvents is well-matched to the overall polarity of the molecule, and they are non-reactive. DCM is a common solvent for reactions and workups. |

| Ethers | Diethyl ether, Dioxane | Moderate to Good | These solvents are less polar than ketones or nitriles but can still solvate the molecule. Dioxane is noted as a solvent for a similar compound.[4] |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with these solvents through π-stacking, but the polar sulfonyl chloride group may limit overall solubility. |

| Polar Protic | Water, Methanol, Ethanol | Low and Reactive | In water, the compound is expected to be largely insoluble and will hydrolyze at the interface.[5][6][7] In alcohols, it will likely undergo solvolysis to form the corresponding sulfonate ester. |

| Non-polar | Hexanes, Cyclohexane | Poor | The high polarity of the sulfonyl chloride group makes it incompatible with non-polar aliphatic solvents. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following protocols are presented in order of increasing complexity and quantitative rigor.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is a quick, small-scale test to estimate solubility in a range of solvents.

Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Methodology:

-

Add approximately 10-20 mg of this compound to a small, dry vial.

-

Add the test solvent dropwise (e.g., 0.1 mL at a time) while agitating the vial.

-

Observe the mixture after each addition.

-

Categorize the solubility:

-

Soluble: The solid dissolves completely within 0.5 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves in 1 mL of solvent.

-

Insoluble: No significant amount of solid dissolves in 1 mL of solvent.

-

Diagram: Workflow for Qualitative Solubility Assessment

Caption: Workflow for rapid qualitative solubility testing.

Protocol 2: Quantitative Gravimetric Solubility Determination

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the solubility of the compound in a specific solvent in units of mg/mL or mol/L.

Methodology:

-

Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid remaining.

-

Equilibrate: Agitate the vial at a constant temperature (e.g., using a shaker in a temperature-controlled water bath) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separate Phases: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to prevent any solid particles from being transferred.

-

Evaporate Solvent: Dispense the filtered supernatant into a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to avoid decomposition of the compound.

-

Calculate Solubility: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solid. Divide this mass by the volume of the supernatant taken to obtain the solubility.

Self-Validating System: The trustworthiness of this protocol is ensured by confirming that excess, undissolved solid is present throughout the equilibration period. Running the experiment in triplicate and ensuring consistent results further validates the data.

Diagram: Gravimetric Solubility Determination Workflow

Sources

A Comprehensive Technical Guide to the Thermal Stability of 3-Chloro-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist